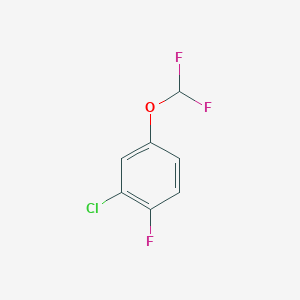

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene

Vue d'ensemble

Description

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene typically involves the introduction of halogen and difluoromethoxy groups onto a benzene ring. One common method is the diazotization of 2-chloro-4-aminotoluene followed by fluorination. The reaction conditions often include the use of anhydrous hydrogen fluoride and sodium nitrite at low temperatures to form the diazonium salt, which is then decomposed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures. The use of specialized equipment and controlled reaction conditions ensures the efficient and safe production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while substitution reactions yield various substituted benzene derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is notable for its role as a bioisostere in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. Specifically, the difluoromethoxy group can improve lipophilicity and bioavailability, making it a valuable component in the development of pharmaceuticals.

Case Study: Anticancer Agents

Research has indicated that derivatives of 2-chloro-4-(difluoromethoxy)-1-fluoro-benzene exhibit potent anticancer activity. For instance, modifications to this compound have led to the synthesis of novel inhibitors of tubulin polymerization, a critical target in cancer therapy. The incorporation of difluoromethoxy groups has been shown to enhance the selectivity and potency of these inhibitors, thereby improving their therapeutic index .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | KOH, DMF, 80°C | Aromatic amines | 85 |

| Cross-Coupling (Suzuki) | Pd(OAc)₂, K₂CO₃, 120°C | Biaryl compounds | 90 |

| Direct Arylation | PdCl(C₃H₅)(dppb), KOAc, 150°C | Heteroaryl derivatives | 93 |

These reactions demonstrate the utility of this compound in forming complex molecular architectures that are critical in drug discovery and materials science .

Materials Science

In materials science, fluorinated compounds like this compound are used to modify the properties of polymers and coatings. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity.

Case Study: Polymer Modification

Fluorinated polymers have been developed using this compound as a monomer. These polymers exhibit superior weather resistance and low friction properties compared to their non-fluorinated analogs. Research has shown that incorporating difluoromethoxy functionalities into polymer backbones leads to improved performance in applications such as protective coatings and high-performance textiles .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals. Fluorinated compounds can enhance the efficacy of pesticides by improving their stability and reducing volatility.

Research Insights

Studies have shown that derivatives of this compound can act as effective herbicides with lower application rates compared to traditional compounds. This is attributed to their enhanced binding affinity to target enzymes involved in plant growth regulation .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating specific biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene include other halogenated aromatic compounds such as:

- 2-Chloro-4-fluorotoluene

- 2-Chloro-4-(trifluoromethyl)benzene

- 2-Chloro-4-(difluoromethyl)benzene

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile intermediate for various synthetic applications. Additionally, the compound’s ability to participate in diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Activité Biologique

2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene is an organic compound characterized by its unique combination of halogenated substituents, which significantly influence its chemical behavior and potential biological activity. This compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₇H₃ClF₃O

- Molecular Weight : 231.00 g/mol

The structure includes:

- A chloro group (Cl)

- A difluoromethoxy group (–O–CF₂F)

- A fluoro group (F)

This arrangement of functional groups is believed to enhance the compound's interaction with biological targets, leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest interactions with key regulatory proteins in cancer biology.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Receptor Binding : It is hypothesized that the compound can bind to specific receptors or proteins, altering cellular signaling pathways.

- Reactive Intermediates : The presence of halogenated groups can lead to the formation of reactive intermediates that may participate in cellular processes, potentially leading to cytotoxic effects in cancer cells.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Anticancer Activity :

- In vitro tests on human breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 50 µg/mL, with IC50 values indicating a dose-dependent response.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Chloro-2,4-difluorobenzene | 0.86 | Lacks difluoromethoxy group |

| 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | 0.83 | Additional fluorine substituents |

| 2-Chloro-4-fluorotoluene | 0.81 | Methyl group instead of difluoromethoxy |

This table illustrates how this compound compares to structurally similar compounds, highlighting its unique features that may contribute to its distinct biological activities.

Propriétés

IUPAC Name |

2-chloro-4-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLRYNIRCSEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.